molecular formula C11H16N2O3S B12244156 Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12244156
M. Wt: 256.32 g/mol
InChI Key: GPDNXSPJOVULLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a ketone group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethylsulfanyl acetic acid with isopropylamine, followed by cyclization with urea under acidic conditions to form the dihydropyrimidine ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylate ester can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amides, different esters.

Scientific Research Applications

Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include the modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their biological activities and applications in material science.

    Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Pyrimidine derivatives: Widely studied for their roles in medicinal chemistry and as building blocks in organic synthesis.

Uniqueness

Methyl 2-(ethylsulfanyl)-6-oxo-1-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl group, in particular, differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 2-ethylsulfanyl-6-oxo-1-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O3S/c1-5-17-11-12-6-8(10(15)16-4)9(14)13(11)7(2)3/h6-7H,5H2,1-4H3

InChI Key

GPDNXSPJOVULLF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=O)N1C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.